Cas no 5882-45-1 (N,N-diethylaniline hydrochloride)

N,N-diethylaniline hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N,N-diethyl-, hydrochloride (1:1)
- N,N-DIETHYLANILINE HYDROCHLORIDE
- Aniline,N,N-diethyl-,hydrochloride
- Benzenamine,N,N-diethyl-,hydrochloride
- diethyl(phenyl)ammonium chloride
- EINECS 227-556-9
- hydrochloric acid salt of N,N-diethylaniline
- N,N-Diaethyl-anilin,Hydrochlorid
- N,N-diethyl-aniline,hydrochloride
- N,N-Diethylanilinium chloride
- N,N-diethyl-benzenamine,hydrochloride
- N,N-DIETHYLANILINEHYDROCHLORIDE
- AKOS026677377
- EN300-1265446
- PQCWTNQXCXUEAO-UHFFFAOYSA-N
- MFCD01318492
- diethylaniline hydrochloride
- 5882-45-1
- N,N-diethylaniline;hydrochloride
- SCHEMBL1920410
- Aniline, N,N-diethyl-, hydrochloride
- F1905-7107
- Benzenamine, N,N-diethyl-, hydrochloride
- DTXSID40207551
- FT-0693672
- G83821
- N,N-diethylaniline hydrochloride
-
- Inchi: InChI=1S/C10H15N.ClH/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H
- InChI Key: PQCWTNQXCXUEAO-UHFFFAOYSA-N
- SMILES: CCN(CC)C1=CC=CC=C1.Cl
Computed Properties
- Exact Mass: 185.09700
- Monoisotopic Mass: 185.097
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 91
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 3.2A^2
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Boiling Point: 213.5°Cat760mmHg
- Flash Point: 97.8°C
- PSA: 3.24000
- LogP: 3.33480
- Solubility: Not determined
N,N-diethylaniline hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1265446-10.0g |
N,N-diethylaniline hydrochloride |
5882-45-1 | 95% | 10.0g |
$27.0 | 2023-07-10 | |
Enamine | EN300-1265446-0.1g |
N,N-diethylaniline hydrochloride |
5882-45-1 | 95% | 0.1g |
$19.0 | 2023-07-10 | |
Enamine | EN300-1265446-50.0g |
N,N-diethylaniline hydrochloride |
5882-45-1 | 95% | 50.0g |
$106.0 | 2023-07-10 | |
Enamine | EN300-1265446-0.05g |
N,N-diethylaniline hydrochloride |
5882-45-1 | 95% | 0.05g |
$19.0 | 2023-07-10 | |
Aaron | AR00EDJ5-1g |
N,N-Diethylaniline hydrochloride |
5882-45-1 | 97% | 1g |
$16.00 | 2025-01-24 | |
Enamine | EN300-1265446-100000mg |
N,N-diethylaniline hydrochloride |
5882-45-1 | 95.0% | 100000mg |
$152.0 | 2023-10-02 | |
Enamine | EN300-1265446-25000mg |
N,N-diethylaniline hydrochloride |
5882-45-1 | 95.0% | 25000mg |
$57.0 | 2023-10-02 | |
abcr | AB358792-10g |
N,N-Diethylaniline hydrochloride, 95%; . |
5882-45-1 | 95% | 10g |
€109.00 | 2025-02-15 | |
A2B Chem LLC | AG69621-10g |
N,N-DIETHYLANILINE HYDROCHLORIDE |
5882-45-1 | 95% | 10g |
$64.00 | 2023-12-30 | |
Enamine | EN300-1265446-50mg |
N,N-diethylaniline hydrochloride |
5882-45-1 | 95.0% | 50mg |
$19.0 | 2023-10-02 |
N,N-diethylaniline hydrochloride Related Literature
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1. Triple-ion formation and acid–base strength of ions in protophobic aprotic solventsYoshihiro Miyauchi,Masashi Hojo,Natsuo Ide,Yoshihiko Imai J. Chem. Soc. Faraday Trans. 1992 88 1425
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2. v-Triazolines. Part 38.1 New synthesis of 4-aminoquinazolines and 6-aminopurinesEmanuela Erba,Daniela Sporchia J. Chem. Soc. Perkin Trans. 1 1997 3021
Additional information on N,N-diethylaniline hydrochloride
N,N-Diethylaniline Hydrochloride: A Comprehensive Overview
N,N-Diethylaniline hydrochloride, also known by its CAS number 5882-45-1, is a significant compound in the field of organic chemistry. This compound, with the molecular formula C12H19ClN, is a hydrochloride salt of N,N-diethylaniline. It is widely recognized for its applications in various industries, including pharmaceuticals, agrochemicals, and materials science. The compound's structure and properties make it a versatile building block for synthesizing more complex molecules.
The synthesis of N,N-diethylaniline hydrochloride typically involves the reaction of N,N-diethylaniline with hydrochloric acid. This process results in the formation of a stable salt, which is easily soluble in water and organic solvents. The compound's solubility and stability make it an ideal candidate for use in laboratory settings and industrial applications. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, such as antifungal agents and insecticides.
In terms of its physical properties, N,N-diethylaniline hydrochloride exhibits a melting point of approximately 160°C and a boiling point around 340°C. Its density is about 1.05 g/cm³, making it slightly denser than water. These properties contribute to its suitability in various chemical reactions, particularly those requiring precise control over reaction conditions. The compound's ability to form stable salts also makes it a valuable precursor in the synthesis of pharmaceuticals.
Recent advancements in chemical research have explored the use of N,N-diethylaniline hydrochloride in the development of advanced materials. For instance, studies have shown that this compound can be used as a precursor for synthesizing conductive polymers, which have applications in electronics and energy storage devices. Additionally, its role as an intermediate in the synthesis of agrochemicals has been extensively documented, with researchers focusing on its potential to enhance crop protection without adverse environmental impacts.
The chemical structure of N,N-diethylaniline hydrochloride plays a crucial role in its reactivity and functionality. The presence of two ethyl groups attached to the nitrogen atom provides steric hindrance, which can influence the compound's behavior in various reactions. This steric effect has been leveraged in the design of novel catalysts and intermediates for organic synthesis. Furthermore, the aromatic ring system contributes to the compound's stability and ability to participate in aromatic substitution reactions.
From an environmental perspective, N,N-diethylaniline hydrochloride has been studied for its biodegradability and toxicity profiles. Research indicates that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in aquatic environments. However, further studies are required to fully understand its environmental impact and ensure safe handling practices.
In conclusion, N,N-diethylaniline hydrochloride (CAS No. 5882-45-1) is a versatile compound with wide-ranging applications across multiple industries. Its unique chemical properties, coupled with recent advancements in research, continue to expand its utility as a key intermediate in organic synthesis. As scientific understanding evolves, this compound is expected to play an increasingly important role in the development of innovative materials and pharmaceuticals.
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